
Setipiprant
説明
セチピプラントは、喘息と頭皮の脱毛の治療のために開発された研究中の薬剤ですこの化合物は、DP2受容体への作用を通じて、アレルゲン誘発性気道反応の抑制と毛髪の成長抑制の可能性を示しています .
準備方法
合成経路と反応条件: セチピプラントは、ナフタレンカルボキサミド誘導体の形成を含む複数段階のプロセスによって合成されます。主な手順は以下のとおりです。
ナフトイル中間体の形成: これは、1-ナフトイルクロリドを適切なアミンと反応させてナフトイル中間体を形成することを含みます。
環化: 中間体は環化してテトラヒドロピリドインドールコアを形成します。
フッ素化: ナフタレン環の所望の位置にフッ素原子を導入します。
工業生産方法: セチピプラントの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率試薬、効率的な触媒、最適化された反応条件の使用が含まれており、最終生成物の最大収率と純度を確保しています .
3. 化学反応解析
反応の種類: セチピプラントは、以下のものを含むさまざまな化学反応を起こします。
酸化: ナフタレン環は酸化してヒドロキシル化誘導体を形成することができます。
還元: ナフトイル部分のカルボニル基は還元されてアルコール誘導体を形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: ヒドロキシル化セチピプラント誘導体。
還元: セチピプラントのアルコール誘導体。
置換: ハロゲン置換セチピプラント誘導体.
4. 科学研究への応用
化学: プロスタグランジンD2受容体アンタゴニストの相互作用を研究するためのモデル化合物として使用されます。
生物学: 免疫応答と炎症の調節における役割が調査されています。
医学: 喘息、アレルギー性鼻炎、および男性型脱毛症(AGA)の治療法として研究されています。
化学反応の分析
Types of Reactions: Setipiprant undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can undergo oxidation to form hydroxylated derivatives.
Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogen-substituted this compound derivatives.
科学的研究の応用
Therapeutic Applications in Allergic Conditions
1.1 Allergic Rhinitis
Setipiprant has been studied extensively for its efficacy in treating allergic rhinitis. In a Phase 2 trial, this compound was administered at doses ranging from 100 mg to 1000 mg twice daily to assess its impact on nasal symptoms during pollen seasons. The results indicated a statistically significant improvement in daytime nasal symptom scores compared to placebo in the Phase 2 trial, although similar improvements were not observed in the subsequent Phase 3 trial .
Table 1: Summary of Clinical Trials for Allergic Rhinitis
Trial Phase | Number of Participants | Dose (mg) | Primary Endpoint | Result |
---|---|---|---|---|
Phase 2 | 579 | 100-1000 | Daytime Nasal Symptom Scores | Significant improvement vs placebo |
Phase 3 | 630 | 1000 | Daytime Nasal Symptom Scores | No significant effect vs placebo |
1.2 Asthma
In addition to allergic rhinitis, this compound has been explored for its potential to manage asthma symptoms. A multicenter, double-blind, placebo-controlled study demonstrated that this compound was well tolerated and offered protection against allergen-induced airway hyper-responsiveness .
Applications in Hair Loss Treatment
2.1 Androgenetic Alopecia
This compound has also been investigated as a treatment for androgenetic alopecia in males. A randomized controlled trial involving 169 participants assessed the safety and efficacy of this compound compared to placebo and finasteride. The study aimed to measure changes in hair count and self-assessment scores over a period of 24 weeks. Despite being well tolerated, this compound did not show significant improvements in hair growth compared to placebo .
Table 2: Efficacy Results for Androgenetic Alopecia
Treatment Group | Number of Participants | Completed Study (%) | Hair Count Change (Mean) | Efficacy vs Placebo |
---|---|---|---|---|
Placebo | 74 | 64.9 | - | Baseline |
This compound | 83 | 68.7 | Not significant | No improvement |
Finasteride | 12 | 66.7 | Greater than placebo | Yes |
作用機序
セチピプラントは、DP2受容体に高親和性で結合することにより作用し、これらの受容体に対するプロスタグランジンD2(PGD2)の作用を阻害します。DP2受容体は、好酸球、肥満細胞、特定のリンパ球などの特定の炎症細胞に発現するGタンパク質共役受容体です。 DP2受容体を拮抗することにより、セチピプラントは、アレルギー性疾患の特徴的な炎症反応を引き起こすことが示されている、2型ヘルパーT細胞、好酸球、肥満細胞の活性化を防ぎます .
6. 類似化合物の比較
セチピプラントは、DP2受容体の選択的な拮抗作用においてユニークです。類似の化合物には、以下が含まれます。
ラマトロバン: アレルギー性鼻炎の治療に使用される別のDP2受容体拮抗薬。
フェビピプラント: 喘息治療のために研究されているDP2受容体拮抗薬。
OC000459: 抗炎症作用のために研究されている選択的なDP2受容体拮抗薬
類似化合物との比較
Setipiprant is unique in its selective antagonism of the DP2 receptor. Similar compounds include:
Ramatroban: Another DP2 receptor antagonist used for the treatment of allergic rhinitis.
Fevipiprant: A DP2 receptor antagonist investigated for asthma treatment.
OC000459: A selective DP2 receptor antagonist studied for its anti-inflammatory properties
生物活性
Setipiprant is a selective antagonist of the prostaglandin D2 receptor (DP1), primarily investigated for its potential therapeutic applications in allergic conditions, androgenetic alopecia, and other inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and relevant case studies.
This compound's primary mechanism involves the inhibition of the DP1 receptor, which is implicated in various inflammatory processes. Additionally, recent studies have uncovered its role as an aldose reductase inhibitor , suggesting a multifaceted approach to its anti-inflammatory effects:
- Aldose Reductase Inhibition : this compound has been shown to inhibit aldose reductase activity effectively. In vitro studies demonstrated that this compound inhibited both rat and human recombinant aldose reductase with IC50 values of 141 nM for rat and approximately four times higher for human enzymes. This inhibition is significant in reducing harmful lipid peroxidation products, which are relevant in inflammatory pathways .
- Molecular Interactions : Molecular docking studies indicate that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the aldose reductase binding site, enhancing its inhibitory efficacy .
Efficacy in Clinical Trials
This compound has undergone several clinical trials to evaluate its efficacy in treating allergic rhinitis and androgenetic alopecia. The following sections summarize key findings from these trials.
Allergic Rhinitis
Two pivotal clinical trials assessed the efficacy of this compound in patients with seasonal allergic rhinitis:
-
Phase 2 Trial :
- Participants : 579 adults aged 18-70.
- Doses : this compound was administered at doses ranging from 100 mg to 1000 mg twice daily.
- Results : A statistically significant improvement in daytime nasal symptom scores (DNSS) was observed with the 1000 mg dose compared to placebo (−0.15; p = 0.030). However, this effect was not replicated in the subsequent Phase 3 trial .
- Phase 3 Trial :
Androgenetic Alopecia
This compound was also evaluated for its potential to promote hair growth in males with androgenetic alopecia:
- Study Design : A double-blind, multicenter trial involving 169 males aged 18-49.
- Results : The treatment did not demonstrate significant improvements in hair growth compared to placebo across primary endpoints such as target area hair count (TAHC) and blinded self-assessment . Adverse events were mild or moderate, with no serious treatment-related complications reported .
Summary of Findings
The following table summarizes the key findings from clinical trials on this compound's efficacy:
Study Type | Condition | Dose (mg) | Primary Endpoint | Result |
---|---|---|---|---|
Phase 2 Trial | Allergic Rhinitis | 1000 b.i.d. | DNSS | Significant improvement |
Phase 3 Trial | Allergic Rhinitis | 1000 b.i.d. | DNSS | No significant effect |
Phase 2 Trial | Androgenetic Alopecia | 2000 (1000 b.i.d.) | TAHC | No significant effect |
特性
IUPAC Name |
2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAXLPDVOWLUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235739 | |
Record name | Setipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866460-33-5 | |
Record name | Setipiprant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setipiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setipiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12562 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Setipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETIPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。